Ethyl 4-[2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of Ethyl 4-[2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. One common method includes the reaction of 5-bromo-1,3-dioxoisoindoline with ethyl 1-piperazinecarboxylate under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): Another phthalimide derivative with similar structural features.
2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1: A compound with a similar 1,3-dioxoisoindoline moiety.
Amlodipine impurity A: Contains a 1,3-dioxoisoindoline moiety and is used in pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-[2-(5-bromo-1,3-dioxoisoindol-2-yl)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O5/c1-2-26-17(25)20-7-5-19(6-8-20)14(22)10-21-15(23)12-4-3-11(18)9-13(12)16(21)24/h3-4,9H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAMTXFDQUIKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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